5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene
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Overview
Description
5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrClS It is a derivative of benzene, substituted with bromine, chlorine, methyl, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of 1-methyl-3-(methylsulfanyl)benzene, followed by selective bromination and chlorination. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methylsulfanyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or reduced sulfur compounds.
Scientific Research Applications
5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-1-methylbenzene: Lacks the methylsulfanyl group, leading to different reactivity and applications.
5-Bromo-2-chloro-1-methyl-3-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a sulfanyl group, resulting in different chemical properties.
2-Chloro-1-methyl-3-(methylsulfanyl)benzene:
Uniqueness
5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene is unique due to the presence of both halogen atoms and the methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H8BrClS |
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Molecular Weight |
251.57 g/mol |
IUPAC Name |
5-bromo-2-chloro-1-methyl-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrClS/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
KNGSYEPGQJSQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)SC)Br |
Origin of Product |
United States |
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